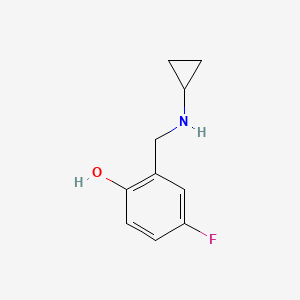
Cyclohexyl(pyridin-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
Cyclohexyl(pyridin-2-yl)methanamine hydrochloride, also known by its acronym CPMH, is an organic compound that has been used in a variety of scientific research applications. CPMH is a derivative of pyridine, a cyclic aromatic hydrocarbon, and is composed of a cyclohexyl group and a pyridin-2-yl group. CPMH is a white crystalline solid that is soluble in water and other polar solvents. It is a versatile compound that has been used in a variety of organic synthesis and scientific research applications.
Wissenschaftliche Forschungsanwendungen
Catalysis and Functional Models for Enzymatic Processes
- Diiron(III) complexes with tridentate 3N ligands, similar in structure to cyclohexyl(pyridin-2-yl)methanamine, have been studied as functional models for methane monooxygenases. These complexes are effective catalysts for the selective hydroxylation of alkanes, demonstrating the potential of such ligands in mimicking enzymatic processes and in catalytic applications (Sankaralingam & Palaniandavar, 2014).
Polymerization Catalysis
- Palladium(II) complexes containing cyclohexyl(pyridin-2-yl)methanamine and similar ligands have been synthesized and show high catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting the role of these ligands in polymer science (Kim et al., 2014).
Structural and Spectroscopic Studies
- Structural and spectroscopic analysis of compounds containing cyclohexyl(pyridin-2-yl)methanamine motifs reveals their potential in forming stable complexes with various metals, which could be useful in designing new materials and in medicinal chemistry applications. For instance, the structural elucidation of zinc(II) complexes bearing N-substituted 2-iminomethylpyridine and 2-iminomethylquinoline offers insights into their application as pre-catalysts for polymerization reactions, potentially guiding the development of novel catalyst systems (Heo et al., 2017).
Molecular Synthesis and Characterization
- Novel cobalt(II) complexes with N,N-di(2-picolyl)amine-based ligands, including cyclohexyl derivatives, have been synthesized and characterized. These complexes demonstrate significant catalytic activity for the polymerization of MMA, emphasizing the versatility of such ligands in catalysis and their potential applications in material science and engineering (Ahn et al., 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes of modified dipicolylamines, including those resembling cyclohexyl(pyridin-2-yl)methanamine, have been developed for cellular imaging and photocytotoxicity applications. These complexes offer new avenues for targeted cancer therapy, showcasing the potential of such ligands in medicinal chemistry and drug development (Basu et al., 2014).
Eigenschaften
IUPAC Name |
cyclohexyl(pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h4-5,8-10,12H,1-3,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCZSFFCCPCHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(pyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(Morpholin-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1471881.png)
![6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1471883.png)
![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)


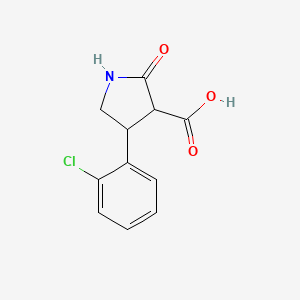
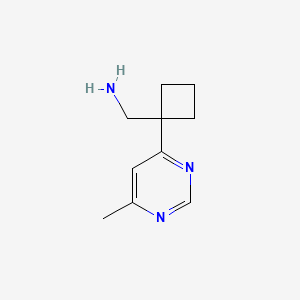
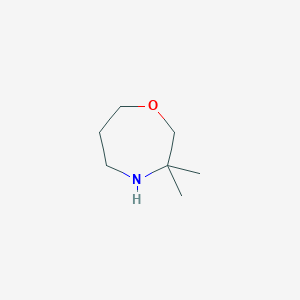
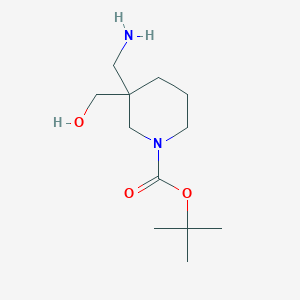
![1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1471896.png)
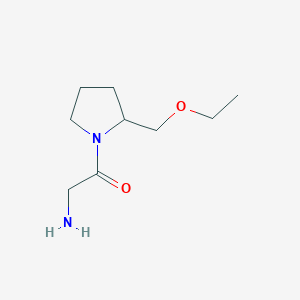
![2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1471899.png)
